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Get Quote

The table below summarizes the key potency and selectivity data for fedratinib.

Target Reported IC₅₀ Value
Experimental
Context

Selectivity (vs.
JAK2)

JAK2 3 nM Cell-free kinase assay

[1] [2] [3]

-

JAK2V617F 3 nM Cell-free kinase assay

[1] [2] [3]

-

FLT3 15 nM Cell-free kinase assay

[1] [2]

5-fold less selective

RET (c-
RET)

48 nM Cell-free kinase assay

[1] [2]

16-fold less selective

JAK1 105 nM (IC₅₀ not directly provided;

calculated from selectivity data)

Cell-free kinase assay

[1] [4] [3]

35-fold more selective

for JAK2 [1]

JAK3 >1000 nM (IC₅₀ not directly provided;

calculated from selectivity data)

Cell-free kinase assay

[1] [4] [3]

334-fold more

selective for JAK2 [1]

The activity of fedratinib extends to cellular models, as shown in the table below.
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Cell Line /
Model

Assay Type
Reported IC₅₀ /
EC₅₀

Description

HEL Growth

Inhibition

305 nM [1] Cell line harboring JAK2V617F mutation [1]

Ba/F3
JAK2V617F

Growth

Inhibition

270 nM [1] Murine pro-B cell line expressing human

JAK2V617F [1]

MV4-11 Antiproliferative 79 nM (EC₅₀) [1] Human leukemia cell line

UKE-1 Growth
Inhibition

0.66 µM (660 nM)
[5]

Cell line driven by JAK2 V617F mutant

Key Experimental Protocols

To help you interpret the data and design your own experiments, here are methodologies commonly used to

generate the results cited.

Cell-Free Kinase Assay (Radiometric): This standard assay measures a compound's ability to directly

inhibit kinase activity. The protocol involves incubating the purified kinase domain (e.g., JAK2) with

ATP (often radiolabeled) and a substrate. Fedratinib's IC₅₀ of 3 nM for JAK2 was determined in such

cell-free systems, with biochemical inhibition IC₅₀ values as low as 0.40 nM reported in some

radiometric assays [1] [5].

Cellular Growth Inhibition/Proliferation Assay (XTT/AlamarBlue): This method assesses the anti-

proliferative effect of a drug on cells. Cells are seeded in multi-well plates and treated with a

concentration range of fedratinib for a set duration (e.g., 48-72 hours). Cell viability/proliferation is

then quantified using colorimetric or fluorometric reagents like XTT or AlamarBlue [1] [6]. The IC₅₀

is the concentration that reduces cell proliferation by 50% compared to untreated controls.

Apoptosis Assay (Annexin V/Flow Cytometry): To determine if growth inhibition is due to cell

death, apoptosis assays are performed. Cells treated with fedratinib for 24-48 hours are stained with

Annexin V (which binds to phosphatidylserine externalized on the cell membrane during early
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apoptosis) and a viability dye like DAPI. The percentage of apoptotic cells is then quantified using

flow cytometry [1] [6].

Immunoblotting (Western Blot): This technique confirms the on-target effect of fedratinib by

analyzing changes in protein phosphorylation and expression. After treatment, cell lysates are

prepared, and proteins are separated by electrophoresis, transferred to a membrane, and probed with

specific antibodies. Fedratinib treatment reduces phosphorylation of JAK2 itself and its key

downstream effectors, STAT3 and STAT5, without affecting total protein levels [1] [6].

Fedratinib's Action on JAK-STAT Signaling Pathway

The following diagram illustrates the mechanism of fedratinib within the JAK-STAT signaling context,

based on the experimental data.
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Fedratinib acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 to block its catalytic

activity. This inhibition prevents the phosphorylation and activation of STAT transcription factors, leading to

reduced expression of pro-survival and proliferative genes like Bcl-XL and c-MYC [1] [4] [6]. This

mechanism ultimately results in inhibited proliferation and induced apoptosis in dependent cells.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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